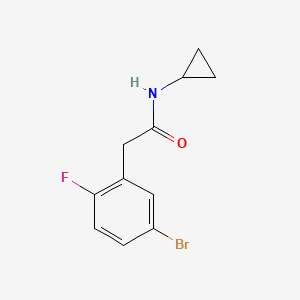

2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide

CAS No.:

Cat. No.: VC13561778

Molecular Formula: C11H11BrFNO

Molecular Weight: 272.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrFNO |

|---|---|

| Molecular Weight | 272.11 g/mol |

| IUPAC Name | 2-(5-bromo-2-fluorophenyl)-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C11H11BrFNO/c12-8-1-4-10(13)7(5-8)6-11(15)14-9-2-3-9/h1,4-5,9H,2-3,6H2,(H,14,15) |

| Standard InChI Key | YUNTYMWLCLXNGM-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)CC2=C(C=CC(=C2)Br)F |

| Canonical SMILES | C1CC1NC(=O)CC2=C(C=CC(=C2)Br)F |

Introduction

Synthesis

The synthesis of 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide typically involves the following steps:

-

Halogenated Aromatic Precursor Preparation:

-

A brominated and fluorinated benzene derivative (e.g., 5-bromo-2-fluoroaniline) is used as the starting material.

-

-

Amidation Reaction:

-

The precursor undergoes acylation with cyclopropylacetyl chloride or a similar reagent to form the final acetamide structure.

-

-

Purification:

-

The product is purified via recrystallization or chromatography to achieve high purity.

-

These reactions are typically performed under controlled conditions to prevent side reactions, such as over-halogenation or polymerization.

Drug Design Potential

The compound's halogenated aromatic ring system and cyclopropyl group are significant in medicinal chemistry due to their ability to:

-

Enhance lipophilicity, aiding membrane permeability.

-

Improve metabolic stability by resisting enzymatic degradation.

-

Interact with biological targets through halogen bonding.

Potential Biological Activities

While specific biological data for this compound is limited, structurally related compounds have demonstrated activities such as:

-

Antimicrobial: Halogenated acetamides have shown efficacy against bacterial and fungal pathogens .

-

Anticancer: Similar compounds have been evaluated for antiproliferative effects on cancer cell lines .

Molecular Conformation

The molecule's cyclopropyl group introduces steric strain, resulting in unique conformational properties that can influence binding affinity to biological targets.

Halogen Interactions

The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which is critical for receptor-ligand interactions in drug discovery.

Pharmacological Evaluation

Future studies should focus on:

-

Assessing antimicrobial and anticancer activities.

-

Evaluating ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Molecular Docking Studies

Computational modeling can help predict the binding affinity of this compound to various biological targets, aiding in lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume